N-mesityl-2-(1-naphthylthio)acetamide
Description
Properties
IUPAC Name |
2-naphthalen-1-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NOS/c1-14-11-15(2)21(16(3)12-14)22-20(23)13-24-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEBTZAHZZHEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CC=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Effects on Physical and Structural Properties
The substituents on the acetamide backbone significantly influence molecular geometry, stability, and intermolecular interactions. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Acetamides
Key Observations :
- Steric Effects : The mesityl group in the target compound likely induces greater steric hindrance compared to dichlorophenyl or nitro-substituted analogues, affecting crystal packing and solubility .
- Hydrogen Bonding : Unlike the N–H⋯N interactions in 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide , the naphthylthio group may prioritize hydrophobic interactions over hydrogen bonding.
- Aromatic Interactions : The naphthylthio substituent could enhance π-π stacking compared to simpler phenyl or thiazolyl groups, as seen in N-(1-naphthyl)-2-phenylacetamide .
Q & A
Q. What are the key steps in synthesizing N-mesityl-2-(1-naphthylthio)acetamide, and how are intermediates purified?
Synthesis typically involves sequential functionalization:
- Step 1 : Thioether formation between naphthalenethiol and α-haloacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Sulfonylation or mesityl group introduction via nucleophilic substitution, requiring controlled pH (8–10) and temperatures (60–80°C) to avoid side reactions .
- Purification : Intermediate and final products are isolated via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify chemical environments (e.g., mesityl methyl protons at δ 2.2–2.4 ppm, naphthyl aromatic protons at δ 7.5–8.3 ppm).
- IR Spectroscopy : Peaks at 1650–1680 cm (amide C=O) and 1250–1300 cm (C-S stretch) confirm functional groups.
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₄H₂₃NOS₂) with accurate mass matching .
Q. What solvent systems are optimal for solubility studies of this compound?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its acetamide and sulfonyl groups, but limited solubility in water or non-polar solvents (hexane, chloroform). Solubility can be enhanced via co-solvents (e.g., ethanol-water mixtures) or micellar encapsulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in reported IC₅₀ values (e.g., anticancer activity ranging from 5–50 µM) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Compound Stability : Degradation under assay conditions (e.g., pH-sensitive thioether bonds). Mitigation strategies include:
- Standardizing protocols (e.g., using identical cell passages and serum-free media).
- Validating stability via HPLC before/during assays .
Q. What strategies optimize reaction yields during scale-up synthesis?
Key considerations:
- Catalyst Screening : Triethylamine or DMAP improves acylation efficiency by 15–20%.
- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes exothermic side reactions.
- Solvent Selection : Replacing DMF with acetonitrile reduces purification complexity .
- In-line Analytics : FTIR monitoring detects intermediate formation in real time, enabling adjustments .
Q. How does the compound interact with enzymatic targets, and what computational methods validate these interactions?
- Target Identification : Molecular docking (AutoDock Vina) suggests high affinity for kinase domains (e.g., EGFR, IC₅₀ = 8.2 µM) due to π-π stacking between naphthyl groups and hydrophobic enzyme pockets.
- Validation : Surface plasmon resonance (SPR) confirms binding kinetics (KD = 12 nM), while mutagenesis studies pinpoint critical residues (e.g., Leu858 in EGFR) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-MS : Detects sulfoxide byproducts (retention time = 4.2 min) at <0.1% levels.
- X-ray Diffraction : Identifies crystalline polymorphs impacting bioavailability.
- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition thresholds (>200°C) for storage guidelines .
Methodological Considerations
Q. How to design dose-response experiments for evaluating anti-inflammatory activity?
- In Vitro : Use LPS-stimulated RAW 264.7 macrophages; measure NO production (Griess assay) at 6–48 h with 1–100 µM compound.
- In Vivo : Murine carrageenan-induced paw edema model; administer 10–50 mg/kg orally and monitor edema reduction over 24 h. Include COX-2 Western blotting to confirm mechanism .
Q. What computational tools predict metabolic pathways and toxicity?
- ADMET Prediction : SwissADME estimates high intestinal absorption (HIA >80%) but potential CYP3A4 inhibition.
- Toxicity Screening : ProTox-II flags hepatotoxicity (probability = 65%) due to thioether bioactivation. Validate with Ames test (S. typhimurium TA98) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
